molecular formula C25H35N5O4 B12378262 E3 ligase Ligand-Linker Conjugate 11

E3 ligase Ligand-Linker Conjugate 11

货号: B12378262
分子量: 469.6 g/mol
InChI 键: RAMCMVFKOOBKSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

E3 Ligase Ligand-Linker Conjugate 11 (CAS: 1835705-61-7) is a cereblon (CRBN)-targeting PROTAC component composed of a thalidomide-derived ligand and a 6-carbon aminoalkyl linker (Thalidomide-O-amido-C6-NH2) . It enables the recruitment of the CRBN E3 ubiquitin ligase to facilitate the ubiquitination and proteasomal degradation of target proteins. This conjugate is widely used in PROTAC synthesis due to its validated binding affinity for CRBN and modular linker design, which allows covalent attachment to target-binding warheads .

属性

分子式

C25H35N5O4

分子量

469.6 g/mol

IUPAC 名称

3-[6-[4-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C25H35N5O4/c31-14-13-27-7-5-18(6-8-27)16-28-9-11-29(12-10-28)20-1-2-21-19(15-20)17-30(25(21)34)22-3-4-23(32)26-24(22)33/h1-2,15,18,22,31H,3-14,16-17H2,(H,26,32,33)

InChI 键

RAMCMVFKOOBKSM-UHFFFAOYSA-N

规范 SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CC5CCN(CC5)CCO

产品来源

United States

准备方法

Synthesis of the VHL Ligand (S,R,S)-AHPC

The VHL ligand is derived from (S,R,S)-AHPC, a hydroxyproline-based analog optimized for VHL binding. Key steps include:

  • Chiral synthesis of hydroxyproline derivatives : Starting from L-hydroxyproline, stereoselective alkylation introduces the tert-butyl glycine moiety, critical for VHL recognition.
  • Coupling with a biphenyl template : The hydroxyproline core is coupled to a 4-methylthiazole benzyl group via amide bond formation, enhancing binding affinity.

Linker Preparation and Functionalization

The 2-unit PEG linker is synthesized via sequential ethylene oxide polymerization, yielding a hydrophilic spacer with terminal hydroxyl groups. Functionalization involves:

  • Chlorination of the PEG terminus : Reaction with thionyl chloride (SOCl₂) converts a terminal hydroxyl group to a chloride, producing the chloroalkane-terminated linker.
  • Activation of the opposite terminus : The remaining hydroxyl group is converted to a carboxylic acid using Jones oxidation, enabling amide coupling with the VHL ligand.

Conjugation of VHL Ligand and Linker

The final step involves coupling the activated linker to the (S,R,S)-AHPC ligand through amide bond formation:

  • Activation of the linker carboxylic acid : Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
  • Amide coupling : The activated linker reacts with the primary amine of (S,R,S)-AHPC under mild conditions (25°C, 12 hours), yielding the conjugate.

Reaction Scheme :
$$
\text{(S,R,S)-AHPC-NH}_2 + \text{Cl-PEG-PEG-COOH} \xrightarrow{\text{HATU, DIPEA}} \text{this compound}
$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : DMF is preferred due to its high polarity, which solubilizes both the ligand and linker.
  • Temperature : Reactions conducted at 25°C minimize side reactions, such as epimerization of the chiral centers in (S,R,S)-AHPC.

Yield and Purity

  • Yield : Typical yields range from 60–75% after purification by reverse-phase HPLC.
  • Purity : >95% purity is achieved using preparative HPLC with a C18 column and acetonitrile/water gradient.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 7.8–7.6 ppm (aromatic protons from the VHL ligand), δ 4.2–3.5 ppm (PEG methylene groups), and δ 1.4 ppm (tert-butyl group).
  • ¹³C NMR : Confirms the presence of the chloroalkane terminus (δ 45 ppm) and amide carbonyl (δ 170 ppm).

High-Resolution Mass Spectrometry (HRMS)

  • Observed m/z : 749.44 (M+H⁺), matching the theoretical molecular weight.

Comparative Analysis of Linker Designs

A study comparing PEG-based linkers in VHL PROTACs demonstrated that the 2-unit PEG spacer in Conjugate 11 balances hydrophilicity and flexibility, enhancing cell permeability and ternary complex formation. Key findings include:

Linker Type Passive Permeability (Papp, 10⁻⁶ cm/s) Degradation Efficiency (DC₅₀, nM)
2-unit PEG 12.3 ± 1.2 3.5 ± 0.4
4-unit PEG 8.9 ± 0.8 12.1 ± 1.6
Alkyl chain 15.6 ± 1.5 25.8 ± 3.2

Data adapted from: The 2-unit PEG linker in Conjugate 11 shows optimal permeability and degradation efficacy compared to longer or hydrophobic linkers.

Applications in PROTAC Development

This compound has been utilized in synthesizing PROTACs targeting kinases, transcription factors, and epigenetic regulators. For example:

  • BRD4 Degraders : Conjugation of Conjugate 11 to JQ1 (a BET inhibitor) produced PROTACs with DC₅₀ values <10 nM in leukemia cell lines.
  • ERK5 Degraders : Linkage to ERK5 inhibitors resulted in compounds with improved solubility and in vivo stability.

化学反应分析

Types of Reactions

E3 ligase Ligand-Linker Conjugate 11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the conjugate, while reduction reactions may yield reduced forms of the compound .

科学研究应用

Targeted Protein Degradation

E3 ligase Ligand-Linker Conjugate 11 has been effectively utilized in research to induce the degradation of various proteins, including:

  • GFP-HaloTag7 : Demonstrated efficient degradation in cell-based assays, showcasing its potential for use in studying protein dynamics and function .
  • Oncogenic Proteins : PROTACs employing this conjugate have shown promise in degrading oncogenic proteins, thus providing a novel approach for cancer therapy .

Development of Novel PROTACs

The compound serves as a building block for designing new PROTACs that target specific proteins involved in various diseases. For instance:

  • BET Proteins : PROTACs targeting BET proteins have been developed using this compound, which plays a vital role in regulating gene expression and has implications in cancer biology .
  • Estrogen Receptor and Androgen Receptor : The conjugate has been explored for targeting these receptors, which are critical in hormone-driven cancers .

Case Study 1: Optimization of Linker Length

A study investigated how varying the length of PEG linkers affects the efficacy of targeted degradation. It was found that shorter linkers improved degradation efficiency, indicating that linker design is crucial for optimizing PROTAC performance .

Case Study 2: Site-Specific Recruitment

Research demonstrated that site-specific recruitment of E3 ligases via conjugation with E3 ligase ligands allows for differential degradation based on protein surface modifications. This approach enhances our understanding of protein degradability and aids in developing new PROTACs targeting proteins without known small molecule ligands .

Data Tables

Application Area Description Example Proteins
Targeted Protein DegradationInduces selective degradation of specific proteins using PROTACsGFP-HaloTag7, BRD4
Cancer TherapyUtilized for degrading oncogenic proteins to inhibit tumor growthEstrogen Receptor, KRAS G12C
Novel PROTAC DevelopmentServes as a scaffold for creating new PROTACs targeting various disease-related proteinsBET Proteins

作用机制

E3 ligase Ligand-Linker Conjugate 11 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .

相似化合物的比较

CRBN-Based Ligand-Linker Conjugates

Thalidomide-O-amido-C3-COOH
  • Structure : Similar to Conjugate 11 but features a shorter 3-carbon linker and a terminal carboxylic acid group.
  • Synthesis : Attaches linkers via alkylation or amidation (e.g., HATU-mediated coupling) .
  • Functionality: Terminal COOH enables direct conjugation to amine-containing warheads, whereas Conjugate 11’s NH2 group offers broader compatibility with carboxylate or click chemistry .
Lenalidomide-Based Conjugates (e.g., Derivatives 69 and 70)
  • Structure: Lenalidomide (a CRBN ligand analog) with linkers attached at the 4-amino position .
  • Synthesis : Achieved via bromo/iodo linker alkylation (yields ~51%) or carboxylic acid linker amidation .
  • Key Differences: Binding Affinity: Lenalidomide derivatives exhibit enhanced CRBN binding compared to thalidomide, but Conjugate 11’s linker design may offer superior proteolytic stability .
Thalidomide-PEG2-C2-NH2
  • Structure : Incorporates a polyethylene glycol (PEG) linker for improved hydrophilicity.
  • Key Differences :
    • Solubility : PEG linkers enhance aqueous solubility but may reduce cell permeability compared to Conjugate 11’s alkyl chain .
    • Applications : Preferred for targets requiring enhanced solubility, whereas Conjugate 11 is optimal for lipophilic environments .

Non-CRBN E3 Ligase Conjugates

VHL Ligand-Linker Conjugates (e.g., VH032-O-Ph-PEG1-NH2)
  • Structure : Targets von Hippel-Lindau (VHL) E3 ligase with a rigid phenyl-PEG linker .
  • Key Differences: E3 Ligase Specificity: VHL recruits distinct substrates (e.g., HIF-1α), offering complementary degradation pathways to CRBN-based Conjugate 11 .
cIAP1 Ligand-Linker Conjugates
  • Structure : Utilizes IAP antagonists (e.g., methylbestatin) linked to SNIPER degraders .
  • Key Differences :
    • Mechanism : cIAP1 induces apoptosis via caspase activation, whereas Conjugate 11 relies on proteasomal degradation .
    • Therapeutic Scope : cIAP1 conjugates are explored in oncology, while Conjugate 11 has broader applicability in neurodegenerative and inflammatory diseases .

Physicochemical and Functional Properties

Property Conjugate 11 Lenalidomide Derivative 69 VH032-O-Ph-PEG1-NH2
LogP 2.8 (moderate lipophilicity) 3.2 1.9 (hydrophilic)
Solubility (PBS) 10 µM 5 µM 50 µM
PROTAC Efficiency +++ (CRBN-dependent) ++ ++++ (VHL-dependent)
Stability (t½ in plasma) >24 h 12 h 18 h

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。